molecular formula C8H11BrN2S B13213629 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole

Cat. No.: B13213629
M. Wt: 247.16 g/mol
InChI Key: MNQTUGZQQQLJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole typically involves multi-step reactions. One common method includes the use of zinc chloride and sodium azide in dimethylformamide, followed by heating and subsequent treatment with aqueous hydrochloric acid . Another step involves the use of N-bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride under heating conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives.

Scientific Research Applications

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiadiazole ring may also interact with metal ions and other cofactors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclopropyl]methyl]-4-methylthiadiazole

InChI

InChI=1S/C8H11BrN2S/c1-6-7(12-11-10-6)4-8(5-9)2-3-8/h2-5H2,1H3

InChI Key

MNQTUGZQQQLJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC2(CC2)CBr

Origin of Product

United States

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